7-Hydroxycholesterol
Overview
Description
7-Hydroxycholesterol is a hydroxylated derivative of cholesterol, specifically hydroxylated at the 7th position. It is a significant intermediate in the biosynthesis of bile acids and is formed by the action of cholesterol 7α-hydroxylase (CYP7A1) on cholesterol . This compound plays a crucial role in various biological processes and has been the subject of extensive research due to its involvement in cholesterol metabolism and its potential implications in health and disease.
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Hydroxycholesterol can be synthesized through several methods. One common approach involves the enzymatic hydroxylation of cholesterol using cholesterol 7α-hydroxylase. This enzyme catalyzes the addition of a hydroxyl group at the 7th position of the cholesterol molecule .
Industrial Production Methods: Industrial production of this compound often involves biotechnological processes using microbial fermentation. Specific strains of microorganisms, such as actinopolyspora halophilus, can be employed to hydroxylate cholesterol efficiently. The process typically involves the fermentation of cholesterol in the presence of these microorganisms, followed by extraction and purification of the desired product .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxycholesterol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound back to cholesterol or other reduced forms.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various reagents, depending on the desired substitution, can be employed.
Major Products:
7-Ketocholesterol: Formed through oxidation.
Cholesterol: Can be regenerated through reduction.
Scientific Research Applications
7-Hydroxycholesterol has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of bile acids and other sterols.
Biology: Studies focus on its role in cholesterol metabolism and its impact on cellular processes.
Industry: It is used in the production of various pharmaceuticals and as a biochemical reagent.
Mechanism of Action
The mechanism of action of 7-hydroxycholesterol involves its role as an intermediate in the biosynthesis of bile acids. It is hydroxylated by cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step in bile acid synthesis . This hydroxylation facilitates the conversion of cholesterol into bile acids, which are essential for the digestion and absorption of dietary fats.
Comparison with Similar Compounds
7-Ketocholesterol: An oxidized form of 7-hydroxycholesterol.
7β-Hydroxycholesterol: Another hydroxylated derivative of cholesterol, differing in the stereochemistry of the hydroxyl group.
Uniqueness: this compound is unique due to its specific role in bile acid biosynthesis and its involvement in cholesterol metabolism. Its hydroxylation at the 7th position distinguishes it from other hydroxylated cholesterol derivatives, making it a critical intermediate in various biochemical pathways.
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-25,28-29H,6-15H2,1-5H3/t18-,20+,21-,22+,23+,24?,25+,26+,27-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXZMSRRJOYLLO-UOQFGJKXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(C=C4[C@@]3(CC[C@@H](C4)O)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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